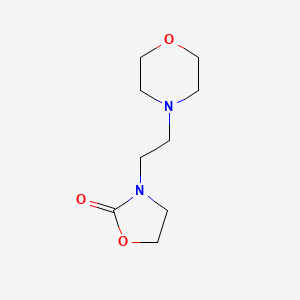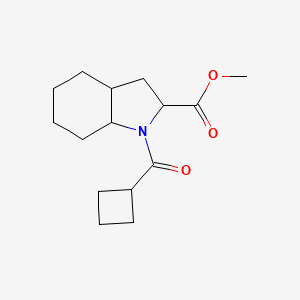
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate, also known as MOC-I, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOC-I is a cyclic derivative of tryptophan that exhibits promising pharmacological properties, making it a valuable compound for drug discovery and development.
作用机制
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate exerts its pharmacological effects by modulating several cellular pathways. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to promote inflammation. This compound also activates the aryl hydrocarbon receptor (AhR), which plays an important role in regulating immune responses and cell growth.
Biochemical and Physiological Effects:
This compound has been found to modulate several biochemical and physiological processes in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has also been found to inhibit angiogenesis, a process that is critical for tumor growth and metastasis. In addition, this compound has been shown to enhance cognitive function and memory in animal models.
实验室实验的优点和局限性
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively non-toxic and has been shown to have low cytotoxicity in various cell lines. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several potential future directions for research on Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成方法
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate can be synthesized through a multi-step process starting from commercially available tryptophan. The synthesis involves the cyclization of tryptophan with cyclobutanecarbonyl chloride, followed by methylation of the resulting product with methyl iodide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
Methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
methyl 1-(cyclobutanecarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-19-15(18)13-9-11-5-2-3-8-12(11)16(13)14(17)10-6-4-7-10/h10-13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBOEWSDPBXJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)
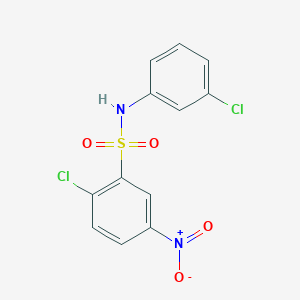

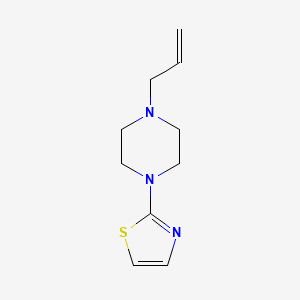
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)
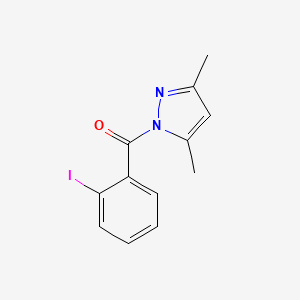

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
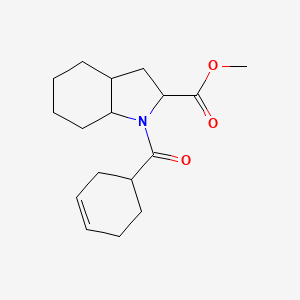
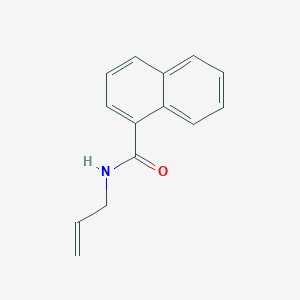
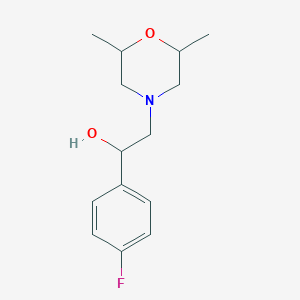
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
